1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol
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Overview
Description
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol is a chemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthalene ring system substituted with an amino group and a chloro-phenyl group.
Preparation Methods
The synthesis of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through various methods, such as Friedel-Crafts alkylation.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the naphthalene ring.
Chemical Reactions Analysis
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol can be compared with similar compounds such as:
4-Amino-2-chlorophenol: This compound also contains an amino and chloro group but lacks the naphthalene ring system.
2-Amino-4-chlorophenylmethanol: Similar in structure but with a hydroxyl group instead of the naphthalene ring.
The uniqueness of this compound lies in its naphthalene ring system, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol, commonly referred to as a naphthalene derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a chloro-substituted phenyl moiety attached to a naphthalene core. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
- Chemical Formula : C₁₇H₁₄ClNO
- Molecular Weight : 283.75 g/mol
- CAS Number : 561052-56-0
Antimicrobial Properties
This compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. It is hypothesized that the compound disrupts bacterial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent investigations have focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 15.0 |
HeLa | 11.5 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to certain receptors or enzymes, altering cellular signaling pathways that regulate growth and apoptosis. For instance, it may inhibit key enzymes involved in tumor growth or modulate the expression of genes associated with cell survival.
Case Studies and Research Findings
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various naphthalene derivatives, including this compound. The findings indicated that modifications to the amino and chloro groups significantly influenced anticancer activity, with optimal substitutions enhancing efficacy against specific cancer types .
- Antimicrobial Evaluation : Research conducted by a team at a leading university examined the antimicrobial properties of this compound against a panel of bacteria and fungi. Results showed promising activity comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .
- Mechanistic Insights : A comprehensive review highlighted the importance of understanding the molecular interactions between this compound and its biological targets. The authors emphasized that elucidating these mechanisms could pave the way for designing more effective derivatives with enhanced therapeutic profiles .
Properties
IUPAC Name |
1-[amino-(4-chlorophenyl)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXXGZSOEGFPNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Cl)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588714 |
Source
|
Record name | 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
561052-56-0 |
Source
|
Record name | 1-[Amino(4-chlorophenyl)methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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